1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol

Lipophilicity Drug-likeness Permeability

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol (CAS 1379371-48-8) is a tertiary aromatic alcohol with molecular formula C12H17ClO and molecular weight 212.72 g/mol. The compound features a 4-chloro-3-ethylphenyl ring linked to a 2-methyl-2-propanol moiety via a methylene bridge (SMILES: CC(O)(C)CC1=CC=C(Cl)C(CC)=C1).

Molecular Formula C12H17ClO
Molecular Weight 212.71 g/mol
Cat. No. B7997117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol
Molecular FormulaC12H17ClO
Molecular Weight212.71 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)CC(C)(C)O)Cl
InChIInChI=1S/C12H17ClO/c1-4-10-7-9(5-6-11(10)13)8-12(2,3)14/h5-7,14H,4,8H2,1-3H3
InChIKeyCOJNQAWRWIJFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol (CAS 1379371-48-8): Structural Identity and Baseline Procurement Profile


1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol (CAS 1379371-48-8) is a tertiary aromatic alcohol with molecular formula C12H17ClO and molecular weight 212.72 g/mol . The compound features a 4-chloro-3-ethylphenyl ring linked to a 2-methyl-2-propanol moiety via a methylene bridge (SMILES: CC(O)(C)CC1=CC=C(Cl)C(CC)=C1) . It is commercially supplied at 97% purity with batch-specific QC documentation including NMR, HPLC, or GC . The compound is primarily employed as a synthetic building block and intermediate in medicinal chemistry and organic synthesis .

Why 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol Cannot Be Replaced by Common Arylpropanol Analogs


The simultaneous presence of a 4-chloro substituent (electron-withdrawing, −I effect) and a 3-ethyl substituent (electron-donating, +I effect, with additional steric bulk) on the phenyl ring generates a substitution pattern that is not replicated in any single common analog [1]. Simple replacement with the unsubstituted phenyl analog eliminates both electronic effects; replacement with the 4-chloro-only analog (CAS 5468-97-3) removes the 3-ethyl steric and electronic contribution; replacement with the 3-ethyl-only analog (CAS 1754-69-4) removes the chloro-mediated dipole and hydrogen-bonding potential . The resulting differences in lipophilicity (ΔLogP ≥ 1.0 units), polar surface area, and steric profile mean that structure-activity relationships (SAR), physicochemical properties, and downstream synthetic reactivity cannot be extrapolated across these analogs [1]. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (LogP) Differentiation: Target vs. 4-Chloro-Only Analog

The target compound exhibits a computed logP of 3.835, compared to a consensus logP of 2.81 for the 4-chloro-only analog 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3) [1]. This difference of approximately 1.02 logP units reflects the contribution of the 3-ethyl substituent and predicts measurably higher membrane permeability and altered pharmacokinetic partitioning for the target compound [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: Target vs. Dechlorinated and Dichloro Analogs

With a molecular weight of 212.72 g/mol, the target compound occupies a narrow window between the lighter 3-ethyl-only analog (CAS 1754-69-4; MW = 178.27 g/mol) and the heavier 3,4-dichloro analog (CAS 6430-91-7; MW = 219.11 g/mol) . This 28.06 Da increase over the dechlorinated analog and 6.39 Da decrease relative to the dichloro analog provide incremental but meaningful leverage for fine-tuning physicochemical properties within a lead optimization series .

Molecular weight Lead-likeness Fragment-based design

Synthetic Route Exclusivity: Grignard Addition to 4-Chloro-3-ethylbenzaldehyde

The compound is synthesized via Grignard addition of methylmagnesium bromide to 4-chloro-3-ethylbenzaldehyde (CAS 945717-06-6), followed by hydrolysis . This synthetic route is contingent on the availability and reactivity of 4-chloro-3-ethylbenzaldehyde, a precursor that is itself a specialty intermediate . Analogs lacking either the 4-chloro or 3-ethyl substituent require distinct benzaldehyde precursors and produce products with different steric and electronic profiles . The target compound's synthesis from the disubstituted benzaldehyde is thus route-specific and not interchangeable with routes to mono-substituted or alternative disubstituted analogs .

Synthetic accessibility Grignard reaction Building block

Commercial Purity Benchmarking: 97% Assay with Batch-Specific QC Documentation

The target compound is commercially available at a standard purity of 97% (HPLC/NMR verified) with batch-specific QC documentation, including NMR, HPLC, or GC traces, provided by suppliers such as Bidepharm and Fluorochem . This purity level meets or exceeds typical research-grade specifications for building blocks. In contrast, the 3-ethyl-only analog (CAS 1754-69-4) is listed as a discontinued product by multiple vendors, limiting reliable sourcing . The 96% purity specification of the 4-chloro-only analog (CAS 5468-97-3) is marginally lower .

Purity Quality control Reproducibility

Recommended Application Scenarios for 1-(4-Chloro-3-ethylphenyl)-2-methyl-2-propanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Tuning

In lead optimization programs where incremental logP adjustment is critical for balancing potency, permeability, and metabolic stability, the target compound's logP of 3.835 provides a distinct data point approximately 1.0 logP unit above the 4-chloro-only analog (logP 2.81) [1]. This property is relevant for CNS-targeted programs where higher logP values (typically 2–5) correlate with improved blood-brain barrier penetration, or for programs seeking to increase target engagement in lipophilic binding pockets [1].

Synthetic Intermediate for 4-Chloro-3-ethylphenyl-Functionalized Scaffolds

The compound serves as a key intermediate for introducing the 4-chloro-3-ethylphenyl motif into more complex structures via the tertiary alcohol handle (e.g., through esterification, etherification, or dehydration to the corresponding styrene) . Its synthesis from 4-chloro-3-ethylbenzaldehyde via Grignard chemistry provides a well-defined entry point into this substitution pattern, which is not accessible from simpler benzaldehyde precursors .

Analytical Reference Standard for Disubstituted Arylpropanol Characterization

With a documented purity of 97% and available batch-specific QC data (NMR, HPLC, GC), the target compound can serve as a reference standard for the identification and quantification of 4-chloro-3-ethylphenyl-containing impurities, metabolites, or synthetic byproducts in pharmaceutical development workflows . Its well-defined molecular weight (212.72 g/mol) and chromatographic properties facilitate method development for LC-MS and GC-MS applications .

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